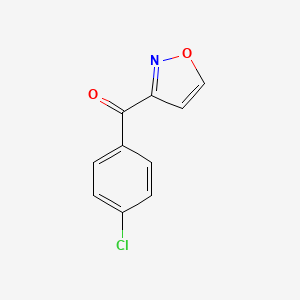
(4-Chlorophenyl)(1,2-oxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(1,2-oxazol-3-yl)methanone is a chemical compound that features a 4-chlorophenyl group attached to a 1,2-oxazole ring via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-amino-2-oxazoline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
(4-Chlorophenyl)(1,2-oxazol-5-yl)methanone: Similar structure but with the oxazole ring substituted at a different position.
(4-Chlorophenyl)(1,3-oxazol-2-yl)methanone: Similar structure but with a different oxazole ring configuration.
(4-Chlorophenyl)(1,2-thiazol-3-yl)methanone: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness: (4-Chlorophenyl)(1,2-oxazol-3-yl)methanone is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an oxazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
113076-08-7 |
|---|---|
分子式 |
C10H6ClNO2 |
分子量 |
207.61 g/mol |
IUPAC名 |
(4-chlorophenyl)-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-7(2-4-8)10(13)9-5-6-14-12-9/h1-6H |
InChIキー |
BULBZEICHPWPNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=NOC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




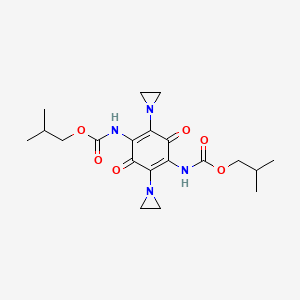
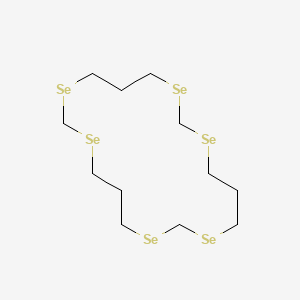
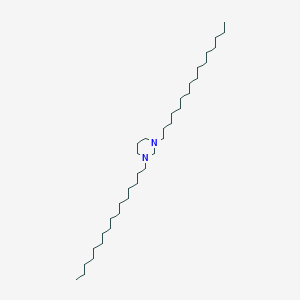

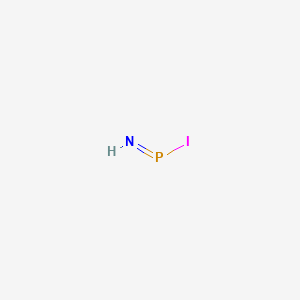


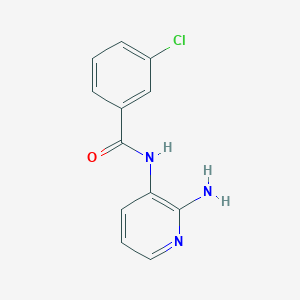
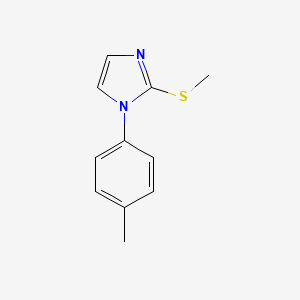
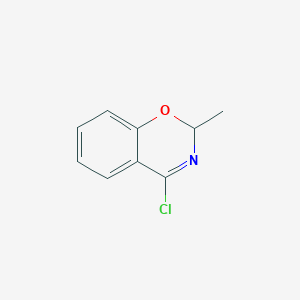
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
